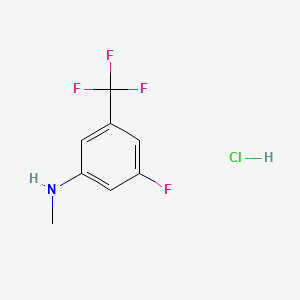
3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compound, which is why fluorinated compounds are frequently used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents and catalysts used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient reactions, and purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but lacks the fluorine atom at the 3-position.
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but with the fluorine atom at the 2-position instead of the 3-position
Uniqueness
3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C8H8ClF4N |
|---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
3-fluoro-N-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H |
InChI Key |
KQZUSNWQQRQVGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
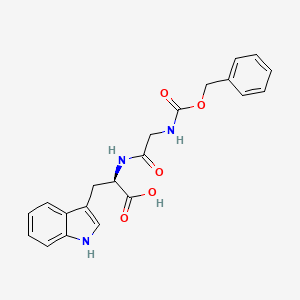
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
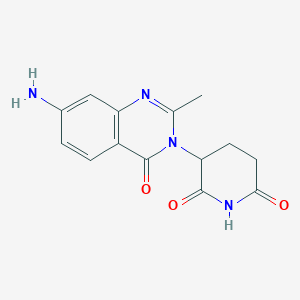
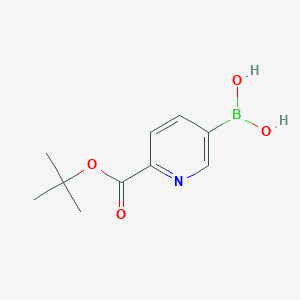
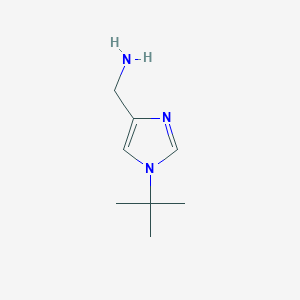
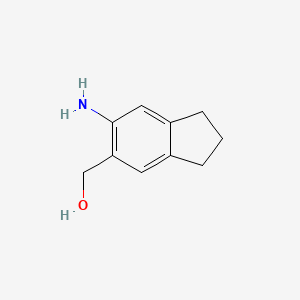
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)
